What is Iopamidol-d8 and its chemical structure
What is Iopamidol-d8 and its chemical structure
An In-Depth Technical Guide to Iopamidol-d8
This guide provides a comprehensive overview of Iopamidol-d8, a deuterated analog of the widely used X-ray contrast agent, Iopamidol. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for quantitative analysis. This document details its chemical structure, physicochemical properties, plausible synthesis protocols, and its application as an internal standard in mass spectrometry-based assays.
Introduction
Iopamidol-d8 is the deuterium-labeled form of Iopamidol.[1] Iopamidol itself is a non-ionic, low-osmolar iodinated contrast agent used extensively in medical imaging procedures such as CT scans and angiography to enhance the visibility of internal body structures.[2][3] The incorporation of eight deuterium atoms into the Iopamidol structure renders Iopamidol-d8 an ideal internal standard for bioanalytical studies.[4] Its key application is as a tracer and, more commonly, as an internal standard for the accurate quantification of Iopamidol in complex biological matrices like plasma or in environmental samples using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Chemical Structure and Physicochemical Properties
The chemical structure of Iopamidol-d8 is fundamentally that of Iopamidol, with deuterium atoms replacing hydrogen atoms at specific, stable positions. The systematic IUPAC name for Iopamidol-d8 is 5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide. This name indicates that the eight deuterium atoms are located on the two N-linked dihydroxypropyl side chains, which originate from a deuterated serinol precursor used during synthesis.
Quantitative Data Summary
The key physicochemical properties of Iopamidol-d8 are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | 5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide | |
| Molecular Formula | C₁₇H₁₄D₈I₃N₃O₈ | |
| Molecular Weight | 785.13 g/mol | |
| CAS Number | 1795778-90-3 | |
| Appearance | White Solid | |
| Melting Point | >273°C (decomposes) | |
| Storage Conditions | 2-8°C, Refrigerator | |
| Unlabeled Mol. Weight | 777.1 g/mol |
Experimental Protocols
This section details the methodologies for the synthesis of Iopamidol-d8 and its application in quantitative analysis.
Plausible Synthesis Protocol
Key Steps:
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Preparation of the Core Intermediate: The synthesis starts with 5-aminoisophthalic acid, which is tri-iodinated to form 5-amino-2,4,6-triiodoisophthalic acid. This intermediate is then converted to its more reactive acyl dichloride form using a chlorinating agent like thionyl chloride.
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Amidation with Deuterated Serinol: The 5-amino-2,4,6-triiodoisophthaloyl dichloride is reacted with 2 equivalents of serinol-1,1,3,3-d₄ in an aprotic solvent like N,N-dimethylacetamide (DMAc). This step forms the two amide bonds, attaching the deuterated side chains to the central benzene ring.
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Acylation of the 5-Amino Group: The remaining amino group on the benzene ring is acylated using (S)-2-acetoxypropionyl chloride. The acetyl protecting group is used to improve reaction efficiency.
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Deprotection/Hydrolysis: The final step involves the hydrolysis of the acetyl protecting group from the side chain under basic conditions (e.g., using sodium hydroxide), followed by careful neutralization to yield Iopamidol-d8.
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Purification: The crude product is purified extensively using techniques such as column chromatography and recrystallization to remove unreacted starting materials, by-products, and inorganic salts.
Application Protocol: Internal Standard for LC-MS/MS
Iopamidol-d8 is an excellent internal standard for quantifying Iopamidol due to its identical chemical properties and co-elution during chromatography, while being distinguishable by mass spectrometry.
Methodology for Quantification in Human Plasma:
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Preparation of Solutions:
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Stock Solutions: Prepare separate 1 mg/mL stock solutions of Iopamidol and Iopamidol-d8 (Internal Standard, IS) in LC-MS grade methanol.
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Working Standard Solutions: Serially dilute the Iopamidol stock solution with a 50:50 methanol/water mixture to create working solutions for calibration standards.
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IS Spiking Solution: Dilute the Iopamidol-d8 stock solution with acetonitrile to a fixed concentration (e.g., 100 ng/mL).
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Sample Preparation (Protein Precipitation):
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To 100 µL of plasma sample (calibration standard, quality control, or unknown sample), add 300 µL of the IS spiking solution (in acetonitrile).
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Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
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Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitate.
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Carefully transfer the supernatant to a clean tube or 96-well plate.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
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LC-MS/MS Analysis:
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LC System: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
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Mobile Phase: Use a gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
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Mass Spectrometer: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.
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MRM Transitions: Monitor specific precursor-to-product ion transitions for both Iopamidol and Iopamidol-d8. The transitions for Iopamidol-d8 will have a higher mass-to-charge ratio (m/z) due to the deuterium labeling.
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Data Analysis:
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Quantify Iopamidol in unknown samples by calculating the peak area ratio of the analyte to the internal standard (Iopamidol-d8).
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Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
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Determine the concentration of Iopamidol in the unknown samples by interpolating their peak area ratios from the calibration curve.
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